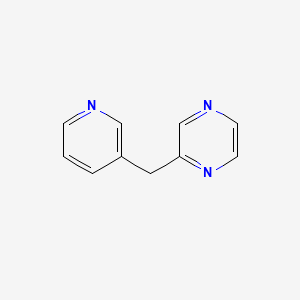

2-(Pyridin-3-ylmethyl)pyrazine

Description

Structure

3D Structure

Properties

CAS No. |

1240620-81-8 |

|---|---|

Molecular Formula |

C10H9N3 |

Molecular Weight |

171.203 |

IUPAC Name |

2-(pyridin-3-ylmethyl)pyrazine |

InChI |

InChI=1S/C10H9N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-5,7-8H,6H2 |

InChI Key |

AXRCKQSPWVOMCS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CC2=NC=CN=C2 |

Origin of Product |

United States |

Synthesis and Characterization

Detailed synthetic procedures and characterization data for pyridine-pyrazine derivatives are documented in the scientific literature. For instance, the synthesis of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (a related derivative) has been reported, involving the refluxing of pyrazine-2-carboxylic acid methyl ester with 2-(aminomethyl)pyridine in methanol (B129727). iucr.org The resulting product was purified by column chromatography. iucr.org

Characterization of these compounds typically involves a suite of spectroscopic techniques.

| Technique | Observed Data for N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide |

| ¹H NMR (400 MHz, DMSO-d6) | δ 9.50 (t, 1H), 9.23 (d, 1H), 8.91 (d, 1H), 8.78 (dd, 1H), 8.53 (ddd, 1H), 7.76 (td, 1H), 7.35 (d, 1H), 7.28 (dd, 1H), 4.64 (d, 2H). nih.gov |

| ¹³C NMR (400 MHz, DMSO-d6) | δ 163.9, 158.6, 149.7, 148.6, 145.5, 144.4, 144.3, 137.6, 123.1, 121.9, 45.0. nih.gov |

| Elemental Analysis for C₁₁H₁₀N₄O | Calculated: C 61.67%, H 4.71%, N 26.15%. Found: C 61.80%, H 4.76%, N 26.45%. nih.gov |

Structural Analysis

The molecular structure of pyridine-pyrazine derivatives has been elucidated through single-crystal X-ray diffraction studies. For N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, two polymorphs have been identified: a triclinic and a monoclinic form. iucr.org In the monoclinic polymorph, the pyridine (B92270) and pyrazine (B50134) rings are inclined to each other by 61.34 (6)°. iucr.org The amide group is nearly coplanar with the pyrazine ring. iucr.org

In the case of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, the dihedral angle between the pyridine and pyrazine rings is 84.33 (12)°. iucr.org

| Compound | Crystal System | Space Group | Key Dihedral Angle (Pyridine-Pyrazine) |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic) | Monoclinic | P2₁/c | 61.34 (6)° iucr.org |

| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/n | 84.33 (12)° iucr.org |

The crystal packing of these molecules is influenced by a network of intermolecular interactions, including N—H···N and C—H···O hydrogen bonds, as well as π–π stacking interactions. iucr.org These interactions lead to the formation of distinct supramolecular architectures, such as inversion dimers and sheet-like structures. iucr.org

Coordination Chemistry

Precursor Synthesis and Building Block Derivatization Strategies

The efficient synthesis of 2-(pyridin-3-ylmethyl)pyrazine relies heavily on the availability of key precursors for both the pyrazine and pyridine moieties.

The pyrazine component is often derived from 2-methylpyrazine (B48319) . The synthesis of 2-methylpyrazine can be achieved via the catalytic cyclo-dehydrogenation of ethylenediamine (B42938) and propylene (B89431) glycol. lookchem.com Various catalysts, including copper-based systems promoted with chromium, have been shown to be effective for this transformation. lookchem.com The reaction typically proceeds at elevated temperatures, around 380°C, and can be performed at atmospheric pressure in a fixed-bed reactor. lookchem.com Another approach involves the use of crude glycerol, a byproduct of biodiesel production, in a dehydrocyclization reaction with ethylenediamine over a Zn-Cr-O catalyst. organic-chemistry.org

For the pyridine fragment, a key precursor is a reactive derivative of 3-methylpyridine (B133936) (3-picoline), such as 3-picolyl chloride hydrochloride . The synthesis of this precursor can start from 3-methylpyridine, which is oxidized to 3-picolinic acid using an oxidizing agent like potassium permanganate. Current time information in Bangalore, IN. The resulting acid is then esterified with methanol (B129727) to produce methyl pyridine-3-carboxylate, which is subsequently reduced to 3-pyridinemethanol (B1662793). Current time information in Bangalore, IN. Finally, treatment with thionyl chloride yields the desired 3-picolyl chloride hydrochloride. Current time information in Bangalore, IN.

Alternative precursors for the pyridin-3-ylmethyl group include pyridin-3-ylacetaldehyde and 3-pyridylacetonitrile . Pyridin-3-ylacetaldehyde is a commercially available reagent. lookchem.com 3-Pyridylacetonitrile can be prepared from pyridylformic acid through a multi-step process involving the formation of pyridinecarbonyl chloride, followed by reaction with potassium cyanide and subsequent reduction. google.com

Direct Synthetic Routes to the this compound Scaffold

Direct construction of the this compound framework can be achieved through several classical organic reactions, primarily focusing on forming the pyrazine ring or creating the crucial carbon-carbon bond between the two heterocyclic rings.

Condensation Reactions for Pyrazine Ring Formation

A plausible route for the formation of the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the context of synthesizing this compound, this would involve the reaction of ethylenediamine with a derivative of pyridin-3-yl-1,2-dicarbonyl. For instance, the condensation of ethylenediamine with oxo-pyridin-3-yl-acetaldehyde would theoretically yield the target molecule. While specific examples for this exact reaction are not prevalent in the literature, the general principle of pyrazine synthesis from 1,2-dicarbonyls and 1,2-diamines is a well-established method. researchgate.netgoogle.com

Coupling Reactions for Pyridine-Pyrazine Linkage Construction

The formation of the C(sp³)-C(sp²) bond between the methylene (B1212753) bridge and the pyrazine ring is a key step that can be accomplished via various coupling reactions. One potential strategy is the alkylation of a suitable pyrazine nucleophile with a reactive pyridine electrophile. For example, the deprotonation of 2-methylpyrazine using a strong base to form a nucleophilic anion, followed by reaction with 3-picolyl chloride, could yield this compound.

Direct Functionalization of Pre-formed Pyrazines or Pyridines

Direct functionalization of a pre-formed heterocyclic core offers another synthetic avenue. The methyl group of 2-methylpyrazine can be functionalized. For example, it can undergo oxidation to form pyrazine-2-carbaldehyde. This aldehyde could then, in principle, be subjected to a Wittig reaction or a related olefination with a pyridine-3-yl-phosphonium ylide, followed by reduction of the resulting double bond to furnish the desired product.

Another approach involves the direct alkylation of a C-H bond. Transition-metal-catalyzed C(sp³)–H alkylation of methyl heteroarenes with alcohols has been reported. mdpi.com For instance, 2-methylpyrazine can be reacted with 3-pyridinemethanol in the presence of an iridium catalyst to form this compound. mdpi.com

Advanced Synthetic Strategies for Complex this compound Architectures

Modern catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, provide powerful and versatile tools for the synthesis of complex molecules like this compound.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds. The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a prominent example. organic-chemistry.org A feasible route for synthesizing this compound via Negishi coupling would involve the preparation of a 2-(halomethyl)pyrazine, such as 2-(chloromethyl)pyrazine, and its reaction with a pyridin-3-ylzinc halide. Conversely, a 2-(pyrazinylmethyl)zinc halide could be coupled with a 3-halopyridine. orgsyn.orgthieme-connect.de The preparation of the necessary organozinc reagents is a critical step in this process.

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is another powerful method. mdpi.comnih.govresearchgate.netmdpi.com For the synthesis of the target molecule, this could involve the reaction of a 2-(halomethyl)pyrazine with pyridin-3-ylboronic acid or the coupling of a 3-halopyridine with a (2-pyrazinylmethyl)boronic acid derivative. The availability and stability of the boronic acid reagents are key considerations for this approach.

Below are tables summarizing key reactions and precursors.

Table 1: Key Precursor Synthesis

| Precursor | Starting Material(s) | Key Reagents | Reference(s) |

|---|---|---|---|

| 2-Methylpyrazine | Ethylenediamine, Propylene Glycol | Cr-promoted Cu-based catalyst | lookchem.com |

| 3-Picolyl chloride hydrochloride | 3-Methylpyridine | KMnO₄, Methanol, SOCl₂ | Current time information in Bangalore, IN. |

Table 2: Direct Synthetic and Catalytic Routes

| Reaction Type | Pyrazine Precursor | Pyridine Precursor | Catalyst/Key Reagents | Reference(s) |

|---|---|---|---|---|

| Condensation | Ethylenediamine | Oxo-pyridin-3-yl-acetaldehyde | - | researchgate.netgoogle.com |

| C-H Alkylation | 2-Methylpyrazine | 3-Pyridinemethanol | Iridium catalyst | mdpi.com |

| Negishi Coupling | 2-(Chloromethyl)pyrazine | Pyridin-3-ylzinc halide | Pd or Ni catalyst | organic-chemistry.orgorgsyn.orgthieme-connect.de |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound and its derivatives in a single step from three or more starting materials. beilstein-journals.org Several MCR strategies have been developed that can be applied to the synthesis of pyridine and pyrazine systems.

One notable example is the Groebke-Blackburn-Bienaymé reaction, which can produce imidazo[1,2-a]pyridine/pyrazines. nih.govmdpi.com This three-component reaction involves an isocyanide, an aldehyde, and an aminopyridine or aminopyrazine. nih.govmdpi.com For instance, the reaction of an aminopyrazine with an aldehyde and an isocyanide can yield a substituted imidazo[1,2-a]pyrazine. nih.govmdpi.com While not a direct synthesis of this compound itself, this method provides a pathway to closely related fused systems.

Another relevant MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which is a classic method for preparing dihydropyridine rings that can be subsequently aromatized to pyridines. nih.govmdpi.comorganic-chemistry.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.govmdpi.com By carefully selecting the aldehyde and β-ketoester components, it is conceivable to introduce a pyrazine-containing substituent.

The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene, can be utilized to synthesize tetrahydroquinolines, which can be aromatized to quinolines. nih.gov While not directly applicable to pyridine synthesis, it highlights the potential of MCRs in constructing nitrogen-containing heterocycles.

Recent advancements have also seen the use of MCRs in combination with other reactions, such as the Ugi reaction followed by a metal-catalyzed cross-coupling, to create diverse libraries of complex molecules. beilstein-journals.org For example, a three-component reaction between an isocyanide, a pyrazine or pyridine, and an aldehyde, followed by a Suzuki coupling, has been used to synthesize novel bromodomain inhibitors. nih.govmdpi.com

A Petasis reaction, involving a secondary amine, an aldehyde, and a substituted boronic acid, has been employed to create pyrazine-based multi-target-directed ligands. beilstein-journals.org These examples underscore the versatility of MCRs in generating complex heterocyclic compounds.

A one-pot, three-component synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has been achieved through the reaction of 3-acetyl coumarins with substituted aromatic aldehydes and ammonium acetate (B1210297) under acidic conditions, following a Chichibabin-type reaction pathway. mdpi.comrsc.org

| Multi-Component Reaction | Reactants | Product Type | Relevance to this compound |

| Groebke-Blackburn-Bienaymé | Isocyanide, Aldehyde, Aminopyrazine/Aminopyridine | Imidazo[1,2-a]pyridine/pyrazines nih.govmdpi.com | Synthesis of fused analogs. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridines nih.govmdpi.comorganic-chemistry.org | Potential for introducing pyrazine-containing substituents. |

| Ugi/Suzuki Combination | Isocyanide, Pyrazine/Pyridine, Aldehyde, Boronic Acid | Complex Heterocycles nih.govmdpi.com | Demonstrates modular synthesis of related structures. |

| Petasis Reaction | Secondary Amine, Aldehyde, Boronic Acid | Pyrazine-based ligands beilstein-journals.org | Synthesis of functionalized pyrazine derivatives. |

| Chichibabin-type Reaction | 3-Acetyl Coumarins, Aromatic Aldehydes, Ammonium Acetate | Pyrido[2,3-b]pyrazines mdpi.com | Direct synthesis of fused pyrido-pyrazine systems. |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The stereoselective synthesis of chiral derivatives of this compound is crucial for applications in pharmacology and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. lmaleidykla.lt While specific literature on the stereoselective synthesis of this compound is scarce, methods developed for related chiral heterocyclic compounds can be informative.

A common strategy for asymmetric synthesis is the use of chiral auxiliaries. lmaleidykla.lt For instance, the Schöllkopf's auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been successfully used in the asymmetric synthesis of β-heteroaromatic-substituted alanines. lmaleidykla.lt This method involves the alkylation of the lithiated chiral pyrazine with a halomethyl derivative of a heterocycle. lmaleidykla.lt This approach could potentially be adapted for the synthesis of chiral derivatives of this compound by using a suitable pyridyl halide.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. metu.edu.tr Domino reactions, such as the Michael addition, catalyzed by chiral organocatalysts like quinine/squaramide-based bifunctional catalysts, have been used to synthesize enantiomerically enriched dihydropyrano[2,3-c]pyrazoles. metu.edu.tr This highlights the potential for developing organocatalytic methods for the asymmetric functionalization of the methylene bridge or the heterocyclic rings of this compound.

The synthesis of chiral pyrazine-based ligands has been achieved by incorporating annellated terpene fragments, which render the resulting metal chelators chiral. researchgate.net This approach could be explored for the synthesis of chiral this compound derivatives.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the electronic properties of its constituent pyridine and pyrazine rings, as well as the connecting methylene bridge.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.comuoanbar.edu.iq Electrophilic attack, if it occurs, is favored at the 3- and 5-positions. uoanbar.edu.iq In acidic media, protonation of the nitrogen further deactivates the ring. gcwgandhinagar.com

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as the electronegative nitrogen can stabilize the anionic intermediate. quora.com The reactivity of halopyridines towards nucleophilic displacement is often greater than that of the corresponding halobenzenes. thieme-connect.de

| Reaction Type | Position(s) of Attack | Reactivity | Influencing Factors |

| Electrophilic Substitution | 3, 5 uoanbar.edu.iq | Low gcwgandhinagar.comuoanbar.edu.iq | Ring deactivation by nitrogen, protonation in acid. |

| Nucleophilic Substitution | 2, 4, 6 quora.com | High | Stabilization of anionic intermediate by nitrogen. |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Moiety

The pyrazine ring is even more electron-deficient than the pyridine ring and is therefore highly resistant to electrophilic substitution. thieme-connect.de Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible unless activating groups are present on the ring. thieme-connect.de

However, the pyrazine ring is highly susceptible to nucleophilic substitution. thieme-connect.deresearchgate.net Halopyrazines are more reactive towards nucleophiles than the corresponding pyridines. thieme-connect.de Nucleophilic attack can occur at any of the carbon atoms, and the regioselectivity can be influenced by the substituents present on the ring. For instance, in some cases, nucleophilic substitution on the pyrazine ring has been shown to favor the C-3 position.

Transformations of the Methylene Bridge

The methylene bridge connecting the pyridine and pyrazine rings is a site for potential chemical transformations. While specific studies on the methylene bridge of this compound are not widely reported, related transformations in similar systems provide insight.

In one instance, the hydrolysis of the methylene bridge in a (pyrazolylmethyl)pyridine complex was observed during a reaction with a rhodium salt, leading to the formation of a (pyridinylmethyl)ether ligand. researchgate.net This suggests that the methylene bridge can be susceptible to cleavage under certain conditions.

The methylene bridge can also be a site for the introduction of functional groups or for the construction of new rings. For example, the methylene group could potentially be deprotonated to form a carbanion, which could then react with various electrophiles.

Cycloaddition Reactions and Fused Ring System Formation

Cycloaddition reactions provide a powerful method for the construction of fused ring systems from this compound and its derivatives. The pyridine and pyrazine rings can participate in various cycloaddition reactions, acting as either the diene or dienophile component.

[3+2] cycloaddition reactions of cycloimmonium ylides with dipolarophiles are a well-established method for synthesizing fused heterocyclic systems. nih.govmdpi.com For example, pyridazinium ylides react with alkynes to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov This methodology could potentially be applied to pyridinium (B92312) ylides derived from this compound.

The formation of fused pyrazole (B372694) derivatives has been achieved through the cyclization of suitably substituted pyrazines and pyridines. sci-hub.se For example, pyrazolo[3,4-b]pyrazines have been synthesized from 2,6-dichloropyrazine. sci-hub.se

Furthermore, 1,2,3-triazoles fused to pyrazines and pyridazines can be synthesized through various routes, including the cyclization of heterocyclic diamines with a nitrite (B80452) or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. mdpi.com These methods offer pathways to expand the heterocyclic framework of this compound.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

The synthesis of this compound can be approached through several strategic disconnections. A common and versatile method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov For the target molecule, this would conceptually involve the reaction between a pyridyl-substituted dicarbonyl species and a suitable diamine, or a pyrazinyl-substituted precursor.

A plausible synthetic route involves the reaction of a pre-formed pyrazine species with a pyridine-containing electrophile. One such approach is the lateral metalation of an alkylpyrazine, such as 2-methylpyrazine, followed by reaction with a pyridine-3-carboxaldehyde or a 3-(halomethyl)pyridine. The mechanism of lateral metalation typically involves the deprotonation of the methyl group by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. mdpi.com The nitrogen atoms in the pyrazine ring facilitate this deprotonation by stabilizing the resulting negative charge through an inductive effect. The subsequent reaction of this nucleophilic intermediate with a pyridine electrophile, like 3-(bromomethyl)pyridine, would proceed via an SN2 reaction to form the desired C-C bond, yielding this compound. The choice of solvent and temperature is crucial in this step to control the regioselectivity and minimize side reactions. mdpi.com

Table 1: Proposed Reagents for Lateral Metalation Route

| Step | Reagent | Purpose | Plausible Mechanism |

|---|---|---|---|

| 1. Metalation | n-Butyllithium (n-BuLi) | Deprotonation of 2-methylpyrazine | Nucleophilic abstraction of a proton from the methyl group |

Another potential synthetic strategy involves a coupling reaction, such as a Suzuki or Stille coupling, between a halogenated pyrazine and a pyridin-3-ylmethylboronic acid (or its ester) or a stannane (B1208499) derivative. acs.org The mechanism of a Suzuki coupling, for example, involves a catalytic cycle with a palladium catalyst. The cycle typically begins with the oxidative addition of the halopyrazine to a Pd(0) species, followed by transmetalation with the pyridinylmethylboronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Derivatization of the this compound core can be achieved through various reactions targeting either the pyrazine or the pyridine ring. The nitrogen atoms in both rings are susceptible to quaternization with alkyl halides. researchgate.net Furthermore, the pyridine ring can undergo electrophilic aromatic substitution, although the presence of the pyrazinylmethyl group and the nitrogen atom will influence the regioselectivity of the reaction. Conversely, the pyrazine ring is generally more electron-deficient and less prone to electrophilic substitution but can be susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group or upon quaternization.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by considering alternative solvents, catalysts, and energy sources.

One of the primary considerations in green synthesis is the use of safer solvents. Traditional organic solvents like tetrahydrofuran (B95107) (THF) or chlorinated solvents can be replaced with more environmentally benign alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water, where feasible. mdpi.com For instance, the condensation reaction to form the pyrazine ring, if applicable, could potentially be carried out in an aqueous medium, which would significantly reduce the environmental footprint of the synthesis.

The use of catalytic methods is another cornerstone of green chemistry. As mentioned, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. Modern advancements in this area focus on using highly efficient catalysts at very low loadings, as well as developing catalysts based on more abundant and less toxic metals like iron or copper. For the synthesis of pyrazine derivatives, catalytic dehydrogenative coupling reactions have been reported as an atom-economical and sustainable method, generating only water and hydrogen gas as byproducts. ikm.org.my Applying such a strategy to the synthesis of this compound would represent a significant green advancement.

Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov The synthesis of various heterocyclic compounds, including pyrazines, has been shown to benefit from microwave irradiation, often in solvent-free or reduced-solvent conditions. iucr.org A hypothetical microwave-assisted synthesis of this compound could involve the rapid, high-temperature condensation of appropriate precursors, potentially reducing the need for harsh reaction conditions and prolonged heating.

Table 2: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing traditional organic solvents with greener alternatives like water or bio-derived solvents. | Reduced toxicity and environmental pollution. |

| Catalysis | Employing highly efficient, recyclable, and non-toxic metal catalysts (e.g., iron-based) for coupling reactions. | Reduced waste, lower energy consumption, and avoidance of hazardous reagents. |

| Energy Efficiency | Utilizing microwave irradiation or other energy-efficient heating methods. | Faster reactions, higher yields, and reduced energy costs. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, a full suite of 1D and 2D NMR experiments is used to assign every proton and carbon signal, thereby confirming the connectivity of the pyridine and pyrazine rings through the methylene bridge.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyrazine ring, the pyridine ring, and the methylene linker. The electron-withdrawing nature of the nitrogen atoms in both aromatic rings causes the attached protons to be deshielded, shifting their resonances to a lower field (higher ppm values). The pyrazine ring protons typically appear as singlets or narrow doublets. The protons of the 3-substituted pyridine ring exhibit a more complex splitting pattern, including doublets and a doublet of doublets, which are characteristic of their relative positions. The methylene protons, being adjacent to two aromatic systems but not directly coupled to other protons, are expected to appear as a sharp singlet.

Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃) This table presents expected chemical shifts and multiplicities based on the analysis of similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Pyridine) | 8.55 | d | 2.0 |

| H-6' (Pyridine) | 8.51 | dd | 4.8, 1.6 |

| H-3 (Pyrazine) | 8.45 | d | 1.5 |

| H-5 (Pyrazine) | 8.42 | d | 2.5 |

| H-6 (Pyrazine) | 8.39 | dd | 2.5, 1.5 |

| H-4' (Pyridine) | 7.65 | dt | 7.9, 2.0 |

| H-5' (Pyridine) | 7.25 | ddd | 7.9, 4.8, 0.8 |

| CH₂ (Methylene) | 4.20 | s | - |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated: nine for the aromatic carbons of the two rings and one for the aliphatic methylene carbon. The carbon atoms directly bonded to nitrogen (e.g., C-2, C-6 of pyridine; C-2, C-3 of pyrazine) are significantly deshielded and appear at the downfield end of the spectrum. The methylene carbon signal appears at a much higher field, consistent with an sp³-hybridized carbon.

Table 2: Representative ¹³C NMR Data for this compound (100 MHz, CDCl₃) This table presents expected chemical shifts based on the analysis of similar structures.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Pyrazine) | 152.5 |

| C-2' (Pyridine) | 150.1 |

| C-6' (Pyridine) | 148.5 |

| C-6 (Pyrazine) | 144.0 |

| C-5 (Pyrazine) | 143.5 |

| C-3 (Pyrazine) | 142.8 |

| C-4' (Pyridine) | 136.2 |

| C-3' (Pyridine) | 133.0 |

| C-5' (Pyridine) | 123.6 |

| CH₂ (Methylene) | 40.1 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle. libretexts.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring (H-4' with H-5', and H-5' with H-6'), which is critical for assigning these positions unambiguously. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. This technique is used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum, confirming, for example, that the proton at 8.55 ppm is attached to the carbon at 150.1 ppm (H-2' and C-2'). scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the methylene protons and the protons at C-2' and C-4' of the pyridine ring, as well as the proton at C-3 of the pyrazine ring, providing insights into the molecule's preferred conformation in solution. ipb.pt

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. measurlabs.com This allows for the determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C₁₀H₉N₃.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₀N₃⁺ | 172.0869 | 172.0871 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z (the precursor ion), inducing its fragmentation, and then analyzing the masses of the resulting fragment ions (product ions). nationalmaglab.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound, the protonated molecular ion ([M+H]⁺, m/z 172.1) is selected and subjected to collision-induced dissociation (CID). A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond between the methylene group and the pyrazine ring. This is a benzylic-type cleavage, which is favored due to the stability of the resulting fragments. This cleavage can lead to the formation of a pyridin-3-ylmethyl cation (m/z 92.05) and a neutral pyrazine molecule, or a pyrazinylmethyl cation (m/z 93.05) and a neutral pyridine molecule. Further fragmentation of these primary ions can also be observed.

Table 4: Key Fragmentation Data from MS/MS Analysis of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Identity |

| 172.1 | 92.05 | [C₆H₆N]⁺ (Pyridin-3-ylmethyl cation) |

| 172.1 | 93.05 | [C₅H₅N₂]⁺ (Pyrazinylmethyl cation) |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying the functional groups present in this compound and understanding the intramolecular vibrational couplings.

Infrared (IR) Spectroscopy

At present, specific experimental Infrared (IR) spectroscopic data for this compound is not available in the public domain. However, based on the known characteristic absorption frequencies of its constituent functional groups—a pyrazine ring, a pyridine ring, and a methylene bridge—a theoretical IR spectrum can be predicted.

Key expected IR absorption bands would include:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching vibrations: From the methylene (-CH₂-) bridge, expected around 2950-2850 cm⁻¹.

C=N and C=C stretching vibrations: Characteristic of the pyridine and pyrazine rings, these would appear in the 1600-1400 cm⁻¹ range.

Ring breathing modes: Vibrations involving the expansion and contraction of the aromatic rings, which are typically found in the fingerprint region.

C-H in-plane and out-of-plane bending vibrations: These occur at lower frequencies and provide further structural information.

A data table of predicted IR frequencies would be essential for the definitive characterization of the compound once experimental data is acquired.

Raman Spectroscopy

Complementary to IR spectroscopy, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. While specific experimental Raman data for this compound is not currently published, the technique would be invaluable for confirming the presence of the aromatic ring systems. The Raman spectrum of pyrazine on various surfaces has been studied, revealing shifts in line positions that are dependent on cation polarizing power, a phenomenon that could be relevant in studies of this compound interacting with surfaces or in metal complexes. hilarispublisher.com For instance, a line at ~1154 cm⁻¹ has been assigned to a normally Raman-inactive C-H bending mode in pyrazine when adsorbed on certain zeolites. hilarispublisher.com Studies on related di(pyridin-2-yl)pyrazine complexes have utilized resonance Raman spectroscopy to probe the electronic structure of both ground and excited states. nih.gov

A comprehensive Raman analysis of this compound would provide crucial data on the skeletal vibrations of the molecule, which are often weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, offering insights into the extent of conjugation and the energies of the molecular orbitals involved. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the pyrazine and pyridine rings.

While a specific UV-Vis spectrum for this compound is not presently available, studies on related compounds provide a basis for prediction. For example, pyrimidine (B1678525) derivatives have been shown to absorb in the UV region, with a λmax around 275 nm. acs.org The absorption maxima for pyrazine and its derivatives are also well-documented, with computational studies predicting the UV-Vis spectra for these heterocycles. researchgate.net The conjugation between the pyridine and pyrazine rings, facilitated by the methylene bridge, will influence the position and intensity of these absorption bands. A detailed analysis, once experimental data is obtained, would involve correlating the observed transitions with theoretical calculations to understand the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

To date, the single crystal X-ray diffraction structure of this compound has not been reported in the crystallographic databases. Such a study would be essential to unambiguously determine the molecular geometry, including the relative orientation of the pyridine and pyrazine rings. Crystal structures of related compounds, such as N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, reveal extended conformations with significant dihedral angles between the pyridine and pyrazine rings. nih.govresearchgate.net In these structures, intermolecular interactions like N—H⋯N and C—H⋯O hydrogen bonds play a crucial role in forming three-dimensional supramolecular architectures. nih.govresearchgate.net A single crystal study of this compound would provide invaluable data for a comparative structural analysis and for understanding its packing in the solid state.

Powder X-ray Diffraction (if applicable to polymorphic forms)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state characterization, particularly in the pharmaceutical industry. google.com Different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms. rigaku.com Each polymorph will produce a unique PXRD pattern, which serves as a fingerprint. rigaku.com

Currently, there are no reports on the existence of polymorphs for this compound. A thorough polymorph screen, followed by PXRD analysis of any identified forms, would be necessary to fully characterize the solid-state landscape of this compound. The comparison of PXRD patterns of different crystalline forms is a standard method for identifying new polymorphs. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter or exhibit other forms of chirality like atropisomerism. Consequently, it is optically inactive and does not produce a signal in chiroptical spectroscopy. However, the principles of chiroptical spectroscopy, particularly Circular Dichroism (CD), would be directly applicable for the characterization of its chiral derivatives. libretexts.org

Chirality could be introduced into the this compound scaffold through several synthetic modifications. For instance, substitution on the methylene bridge or on either the pyridine or pyrazine rings could create a chiral center. The stereoselective synthesis of such derivatives would yield enantiomers that are non-superimposable mirror images of each other. lmaleidykla.lt

Principles of Enantiomeric Characterization by Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.org An achiral molecule absorbs both forms of polarized light equally, resulting in a null CD signal. In contrast, a chiral molecule will absorb one circularly polarized component more than the other at specific wavelengths, generating a characteristic CD spectrum. rsc.org This spectrum is a plot of the difference in absorption (ΔA) versus wavelength and is often reported in terms of molar ellipticity [θ].

For a pair of enantiomers, the CD spectra are exact mirror images. nih.gov For example, if the (R)-enantiomer of a hypothetical chiral derivative of this compound exhibited a positive Cotton effect (a peak in the CD spectrum) at a specific wavelength, the (S)-enantiomer would display a negative Cotton effect of equal magnitude at the same wavelength. nih.gov This mirror-image relationship is definitive for assigning the absolute configuration of enantiomers when compared with a known standard or theoretical calculations. researchgate.net

Application to Chiral Pyridine and Pyrazine Systems

Research on other chiral heterocyclic systems containing pyridine or pyrazine rings demonstrates the utility of CD spectroscopy. For example, the near-ultraviolet optical activity of chiral pyridine derivatives has been studied to establish spectra-structure relationships. rsc.org In these cases, the pyridyl moiety acts as a chromophore, and its electronic transitions are perturbed by the chiral environment, giving rise to distinct CD signals. rsc.org Similarly, chiral pyrazine-fused macrocycles have been synthesized, and their R-(+)- and S-(–)-enantiomers were successfully characterized by their mirror-image CD spectra. worldscientific.com

The process for characterizing a novel chiral derivative of this compound would involve:

Synthesis and Separation: Stereoselective synthesis or chiral resolution (e.g., via chiral High-Performance Liquid Chromatography, HPLC) to isolate the individual enantiomers. researchgate.networldscientific.com

CD Measurement: Recording the CD spectrum for each enantiomer. The solvent must be transparent in the wavelength region of interest, typically the UV region where the pyridine and pyrazine chromophores absorb.

Data Analysis: The resulting spectra would be analyzed to confirm the enantiomeric relationship. The amplitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making CD a valuable tool for determining enantiopurity. nih.gov

Illustrative Data for a Hypothetical Chiral Derivative

If a chiral derivative, for instance, (R)- and (S)-2-(1-(pyridin-3-yl)ethyl)pyrazine, were synthesized, the expected CD data would resemble the following hypothetical table. This table illustrates how the two enantiomers would produce opposite Cotton effects.

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Associated Transition |

|---|---|---|---|

| (R)-2-(1-(pyridin-3-yl)ethyl)pyrazine | 270 | +15,000 | π → π* (Pyridine) |

| (S)-2-(1-(pyridin-3-yl)ethyl)pyrazine | 270 | -15,000 | π → π* (Pyridine) |

| (R)-2-(1-(pyridin-3-yl)ethyl)pyrazine | 295 | -8,000 | n → π* (Pyrazine) |

| (S)-2-(1-(pyridin-3-yl)ethyl)pyrazine | 295 | +8,000 | n → π* (Pyrazine) |

| Racemic Mixture | - | 0 | - |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other related molecular attributes of this compound.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of molecules of this size. It offers a favorable balance between computational cost and accuracy. DFT calculations can predict various molecular properties of this compound, such as its topological polar surface area (TPSA), which is crucial for understanding its potential interactions.

Some computationally derived properties of this compound include a TPSA of 38.67 Ų, a LogP of 1.4624, 3 hydrogen bond acceptors, and 2 rotatable bonds. chemscene.com These parameters are essential for predicting the molecule's behavior in different chemical environments.

| Computed Property | Value |

| Topological Polar Surface Area (TPSA) | 38.67 Ų |

| LogP | 1.4624 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

This table presents computationally derived properties of this compound. chemscene.com

Currently, specific research findings utilizing Ab Initio methods such as Hartree-Fock or Møller-Plesset Perturbation Theory for detailed analysis of this compound are not available in the public domain. These higher-level computational methods could provide more precise calculations of electron correlation and molecular energies than standard DFT, offering a deeper understanding of its electronic behavior.

Information regarding the application of semi-empirical methods to study this compound, particularly in the context of large molecular systems, is not presently found in available scientific literature. These methods would be most applicable for preliminary analyses or for studying the compound as part of a much larger supramolecular complex.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules or their environment.

Specific molecular dynamics simulation studies focused on the conformational analysis and solvent interactions of this compound have not been detailed in currently accessible research. Such simulations would be invaluable for understanding the flexibility of the linkage between the pyridine and pyrazine rings and how different solvents might influence its preferred three-dimensional shape.

While the computational data for this compound exists, specific docking studies predicting its interaction with non-clinical biological targets are not publicly documented. These in silico studies would be instrumental in identifying potential protein or enzyme targets by predicting the binding affinity and mode of interaction, thereby guiding further experimental research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Chemical Reactivity Descriptors

Theoretical and computational chemistry provide powerful tools to predict and understand the chemical behavior of molecules. For this compound, these methods elucidate its reactivity through various descriptors, offering insights into its electronic structure and potential for chemical transformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org In the context of this compound and its derivatives, FMO analysis helps to predict how the molecule will interact with other chemical species. For instance, in studies of related pyrazine derivatives, the HOMO and LUMO energy levels have been calculated using Density Functional Theory (DFT) to understand their electronic properties and potential as corrosion inhibitors or in other applications. researchgate.net The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic or nucleophilic attack.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. malayajournal.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. malayajournal.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. malayajournal.org |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net It is generated by mapping the electrostatic potential onto the electron density surface of the molecule. researchgate.netsobereva.com The ESP surface provides a visual representation of the charge distribution, with different colors indicating regions of varying potential.

Typically, red-colored regions represent negative electrostatic potential and are indicative of electron-rich areas, which are susceptible to electrophilic attack. researchgate.net Conversely, blue-colored regions denote positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green or neutral-colored regions represent areas with near-zero potential. malayajournal.org

For molecules containing heteroatoms like nitrogen, such as in this compound, the ESP surface would likely show negative potential around the nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. Studies on similar pyrazine derivatives have utilized ESP analysis to identify common features related to their biological activities, such as cytotoxicity. nih.gov The extrema of the electrostatic potential (Vs,min and Vs,max) are quantitative descriptors that can be correlated with chemical properties. researchgate.netnih.gov

Fukui Functions and Local Reactivity Indices

Fukui functions are another set of descriptors derived from DFT that provide more detailed information about the local reactivity of different atomic sites within a molecule. ias.ac.inmdpi.com They quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. faccts.de There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in the molecule, one can predict the most likely sites for different types of reactions. mdpi.com A higher value of the condensed Fukui function at a particular atomic site indicates a greater reactivity of that site towards a specific type of attack. ias.ac.in For instance, the site with the highest f+ value is the most susceptible to nucleophilic attack, while the site with the highest f- value is the most prone to electrophilic attack.

In studies of pyrazine and its derivatives, Fukui functions have been employed to analyze their reactivity as corrosion inhibitors, helping to pinpoint the specific atoms involved in the interaction with a metal surface. researchgate.net The calculation of Fukui functions often involves analyzing the atomic charges of the neutral, cationic (N-1 electron), and anionic (N+1 electron) states of the molecule. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. ijournalse.orgbiointerfaceresearch.com These models establish a mathematical relationship between a set of molecular descriptors (numerical representations of chemical information) and the observed activity or property. biointerfaceresearch.com

For derivatives of this compound, QSAR and QSPR studies can be instrumental in designing new compounds with desired characteristics, such as enhanced therapeutic efficacy or specific flavor profiles. ijournalse.org The process typically involves:

Data Set Preparation: A series of pyrazine derivatives with known activities or properties is selected. biointerfaceresearch.com

Molecular Descriptor Calculation: A wide range of descriptors, including electronic, steric, and topological parameters, are calculated for each molecule using computational methods like DFT. ijournalse.orgsemanticscholar.orgnih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the activity/property. semanticscholar.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Studies on pyrazine derivatives have successfully employed QSAR/QSPR to model properties like olfactive thresholds and antiproliferative activity. ijournalse.orgsemanticscholar.org For example, a 2D-QSPR study on 78 pyrazine derivatives used DFT-calculated descriptors to create a model that could predict odor thresholds. ijournalse.org Similarly, QSAR models for pyrazoline derivatives have been developed to predict their efficacy as carbonic anhydrase inhibitors. nih.gov These models can guide the synthesis of new derivatives with improved properties.

Exploration of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry offers a powerful approach to investigate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, computational methods can provide insights that are often difficult to obtain experimentally.

For instance, DFT calculations can be used to map the potential energy surface of a reaction, locating the minimum energy pathways from reactants to products. This involves optimizing the geometries of reactants, products, intermediates, and transition states. The energy barriers associated with the transition states determine the kinetics of the reaction.

A relevant example is the study of the Suzuki-Miyaura cross-coupling reaction of 2-chloropyrazine (B57796) with arylboronic acids, where a reaction mechanism was proposed based on previous literature and likely involves oxidative addition, transmetalation, and reductive elimination steps. bohrium.com Computational studies could be used to calculate the energies of the intermediates and transition states for each of these steps, providing a more detailed understanding of the catalytic cycle.

Furthermore, computational investigations into the oxidation of similar pyridine-containing compounds have elucidated reaction mechanisms. For example, the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones has been studied, with proposed mechanisms that could be further explored and validated through computational modeling. mdpi.com Such studies are crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Investigations into Biological Activities and Molecular Mechanisms in Vitro and in Silico Focus

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro Mechanistic Studies)

Derivatives of the pyridinyl-pyrazine framework have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. These studies often explore the structure-activity relationships that dictate the potency and selectivity of these compounds.

For instance, a study on pyrido[2,3-b]pyrazine (B189457) derivatives reported their cytotoxic activities against several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer). ikm.org.my Similarly, research into 1,2,3-triazolium salts tethered to a pyridine (B92270) moiety, such as 4-(4-methoxyphenyl)-3-methyl-1-(2-picolyl)-1H-1,2,3-triazolium hexafluorophosphate(V), revealed high, cell-type-dependent cytotoxicity. nih.gov This particular compound was found to be significantly more cytotoxic against tumor cells than normal cells, indicating a favorable therapeutic index. nih.gov

The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. For example, novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides exhibited moderate cytotoxicity against A549, PC-3 (prostate cancer), and MCF-7 cell lines, with IC₅₀ values ranging from 6.39 to 74.9 μM. mdpi.com

Table 1: Cytotoxic Activity of Selected Pyridine and Pyrazine (B50134) Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| vietnamjournal.rutriazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung) | 0.98 ± 0.08 | frontiersin.org |

| vietnamjournal.rutriazolo[4,3-a]pyrazine derivative (17l) | MCF-7 (Breast) | 1.05 ± 0.17 | frontiersin.org |

| vietnamjournal.rutriazolo[4,3-a]pyrazine derivative (17l) | HeLa (Cervical) | 1.28 ± 0.25 | frontiersin.org |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) | K562 (Leukemia) | 25 | vietnamjournal.ru |

| 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | A549 (Lung) | 6.39 | mdpi.com |

| 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | PC-3 (Prostate) | 8.52 | mdpi.com |

| 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | MCF-7 (Breast) | 7.15 | mdpi.com |

Cell Cycle Analysis

Several studies have investigated the impact of pyridinyl-pyrazine derivatives on the cell cycle of cancer cells, a key mechanism for controlling cell proliferation. A study on a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), in human chronic myeloid leukemia K562 cells demonstrated that the compound induced cell cycle arrest in the G0/G1 phase. vietnamjournal.ru This was accompanied by an increase in the sub-G1 cell population, which is indicative of apoptosis. vietnamjournal.ru

Similarly, a vietnamjournal.rutriazolo[4,3-a]pyrazine derivative, compound 17l, was found to inhibit the growth of A549 lung cancer cells by arresting the cell cycle in the G0/G1 phase in a dose-dependent manner. frontiersin.org After treating A549 cells with this compound, the cell block rate in the G0/G1 phase increased from 61.14% in the control group to 76.14%. frontiersin.org

Table 2: Effect of a vietnamjournal.rutriazolo[4,3-a]pyrazine Derivative on A549 Cell Cycle Progression

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

|---|---|---|---|---|

| Control | 61.14 | Not specified | Not specified | frontiersin.org |

| Compound 17l (1.0 µM) | 76.14 | Decreased | No obvious change | frontiersin.org |

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Research has shown that pyrazine derivatives can trigger apoptosis in cancer cells through various mechanisms.

In the case of the pyrazine derivative 2-mOPP, apoptosis in K562 cells was confirmed through morphological changes observed by Hoechst staining, DNA fragmentation assays, and Annexin-V/PI double staining. vietnamjournal.ru Mechanistically, this compound was found to down-regulate the expression of the anti-apoptotic genes Bcl2 and Survivin, while up-regulating the pro-apoptotic gene Bax. vietnamjournal.ru

Another study on a vietnamjournal.rutriazolo[4,3-a]pyrazine derivative (compound 17l) demonstrated a dose-dependent induction of late apoptosis in A549 cells. frontiersin.org When A549 cells were treated with increasing concentrations of the compound (0.25, 0.50, and 1.00 μM), the total apoptosis rates increased from 3.73% in the control group to 4.86%, 6.45%, and 11.61%, respectively. frontiersin.org The cytotoxic effects of Di(2-picolyl) amine (DPA), a pyridine derivative, in HEK293 kidney cells were also found to be mediated by the induction of apoptosis through a caspase-dependent mechanism, involving the activation of caspase-8, -9, and -3/7. nih.gov

Specific Pathway Inhibition in Cell Lines

The anticancer activity of pyridinyl-pyrazine derivatives is often linked to their ability to inhibit specific signaling pathways that are crucial for cancer cell growth and survival. For instance, a series of vietnamjournal.rutriazolo[4,3-a]pyrazine derivatives were identified as novel dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis. frontiersin.org The most promising compound from this series, 17l, exhibited excellent inhibitory activity against both c-Met (IC₅₀ = 26.00 nM) and VEGFR-2 (IC₅₀ = 2.6 µM). frontiersin.org

Furthermore, novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in non-small-cell lung cancer (NSCLC). nih.gov Some of these compounds were found to overcome resistance to erlotinib, a known EGFR inhibitor, suggesting their potential in treating resistant tumors. nih.gov In another study, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and selective inhibitors of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response. acs.org

Antimicrobial Efficacy in Microbiological Culture Models

In addition to their anticancer properties, pyridine and pyrazine derivatives have been investigated for their antimicrobial activities against a range of pathogens.

Antibacterial Activity (e.g., against Mycobacterium tuberculosis)

The pyrazine ring is a core component of pyrazinamide, a first-line drug for the treatment of tuberculosis. This has spurred research into novel pyrazine derivatives with potential anti-mycobacterial activity. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, with several compounds exhibiting significant activity against Mycobacterium tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM. rsc.org

Other studies have reported the antibacterial activity of pyrido[2,3-b]pyrazine derivatives against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli. researchgate.netresearchgate.net A series of novel triazolo[4,3-a]pyrazine derivatives also showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov

Table 3: Antibacterial Activity of Selected Pyridine and Pyrazine Derivatives

| Compound | Bacterial Strain | Activity (MIC, µg/mL or IC₅₀, µM) | Reference |

|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6a) | Mycobacterium tuberculosis H37Ra | IC₅₀ = 1.46 µM | rsc.org |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | MIC = 32 µg/mL | nih.gov |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | MIC = 16 µg/mL | nih.gov |

| Pyrido[2,3-b]pyrazine derivative with thiocarbonyl groups | Staphylococcus aureus | MIC = 0.078 mg/ml | researchgate.net |

| Pyrido[2,3-b]pyrazine derivative with thiocarbonyl groups | Bacillus cereus | MIC = 0.078 mg/ml | researchgate.net |

| Pyrido[2,3-b]pyrazine derivative with thiocarbonyl groups | Escherichia coli | MIC = 0.625 mg/ml | researchgate.net |

Antifungal Activity

The antifungal potential of pyridine and pyrazine derivatives has also been explored. Hybrid thiazole-pyridine derivatives have shown good antifungal activity against Candida albicans, with some compounds being more effective than the standard drug fluconazole. nih.gov Pyrazole-pyridine derivatives have also demonstrated very good antifungal activity against fungi such as Botryosphaeria berengeriana and C. orbiculare, in some cases superior to the standard fungicide Boscalid. nih.gov Furthermore, 1,2,3-triazole fused with pyridine/pyrimidine (B1678525) has been explored as a new template for identifying potent antifungal agents, with several compounds showing activity comparable to mancozeb. bohrium.com

Antiviral Properties in Cell-Based Assays (e.g., SARS-CoV-2, HBV)

The emergence of novel and persistent viral threats has spurred research into new antiviral agents. While direct studies on this compound are not extensively detailed in the provided search results, the broader class of pyridine and pyrazine derivatives has shown promise in antiviral research.

For instance, various pyrazine conjugates have been synthesized and evaluated for their anti-SARS-CoV-2 activity. nih.gov In one study, a particular pyrazine derivative demonstrated significant activity against the coronavirus with a half-maximal inhibitory concentration (IC₅₀) of 0.120 mM. nih.gov Another study focused on a novel favipiravir (B1662787) analog containing a pyrazine core, which was identified as a potent anti-SARS-CoV-2 agent. nih.gov Similarly, pyridine derivatives have been investigated as potential inhibitors of SARS-CoV-2. One such derivative, a 5-chloropyridinyl indole (B1671886) carboxylate hybrid, was found to be an effective agent targeting the SARS-CoV-2 3CL protease with an IC₅₀ value of 250 nM. nih.gov This compound also showed a half-maximal effective concentration (EC₅₀) of 15 μM in reducing the cytopathic effect and replication of SARS-CoV-2 in Vero E6 cells. nih.gov

In the context of Hepatitis B virus (HBV), compounds with similar heterocyclic structures have been assessed. google.commdpi.com Studies on piperazine-substituted pyranopyridines showed selective activity against HBV by preventing the formation of virion particles. mdpi.com While many compounds in this class did not show significant activity against RNA viruses like SARS-CoV-2, their specific action against HBV highlights the nuanced and virus-specific nature of these molecules' antiviral properties. mdpi.com Furthermore, research into dispirotripiperazines identified several compounds with anti-HBV activity, with one exhibiting an EC₅₀ of 0.7 μM. nih.gov The mechanism for these was preliminarily narrowed down to activities involved in RNA accumulation, translation, or capsid assembly and stability. nih.gov

Table 1: Antiviral Activity of Related Pyridine and Pyrazine Derivatives

| Compound Class | Virus | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Pyrazine Derivative | SARS-CoV-2 | MTT Assay | IC₅₀ | 0.120 mM | nih.gov |

| 5-Chloropyridinyl Indole Carboxylate | SARS-CoV-2 (3CLpro) | Enzymatic Assay | IC₅₀ | 250 nM | nih.gov |

| 5-Chloropyridinyl Indole Carboxylate | SARS-CoV-2 | Vero E6 Cells | EC₅₀ | 15 μM | nih.gov |

| Dispirotripiperazine Derivative | HBV | HepG2 2.2.15 Cells | EC₅₀ | 0.7 μM | nih.gov |

Antifibrotic Activity in Cellular Models (e.g., hepatic stellate cells)

Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, often involves the activation of hepatic stellate cells (HSCs). frontiersin.orgmdpi.com Research into the antifibrotic potential of pyridine and pyrimidine derivatives has yielded promising results in cellular models.

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). nih.govmdpi.com From this series, fourteen compounds were identified as having better anti-fibrotic activities than the reference drug Pirfenidone. nih.govmdpi.com Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated the most potent activities, with IC₅₀ values of 45.69 μM and 45.81 μM, respectively. nih.govmdpi.com Further investigation through Picro-Sirius red staining, hydroxyproline (B1673980) assays, and ELISA for Collagen type I alpha 1 (COL1A1) protein expression confirmed that these compounds effectively inhibited collagen expression and hydroxyproline content in the cell culture medium. nih.govmdpi.com This suggests that these pyridine-pyrimidine hybrids could be developed as novel anti-fibrotic drugs. nih.govmdpi.com

The activation of HSCs is a central event in liver fibrogenesis, often driven by factors like transforming growth factor-beta (TGF-β). frontiersin.orgmdpi.com Studies on primary human HSCs have been used to create assays to test the antifibrotic potential of small molecules by measuring the inhibition of myofibroblast markers like alpha-smooth muscle actin (αSMA) and collagen I. criver.com

Table 2: Antifibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives in HSC-T6 Cells

| Compound Name | IC₅₀ (μM) | Reference |

|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 | nih.govmdpi.com |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 | nih.govmdpi.com |

Neurochemical Modulatory Effects in In Vitro Systems

The pyridine and pyrazine scaffolds are integral to many neurologically active compounds. Derivatives have been explored for their effects on various receptors and signaling pathways in the central nervous system (CNS).

For example, a series of aminotriazole-based P2X₇ antagonists containing a pyridin-3-ylmethyl moiety were synthesized and investigated for their activity at both human and rat P2X₇ receptors. nih.gov The P2X₇ receptor is implicated in neuroinflammation and pain pathways. Several of these compounds showed potent activity, with pIC₅₀ values greater than or equal to 7.5 at both human and rat receptors. nih.gov

Furthermore, the development of M₁ selective muscarinic acetylcholine receptor (mAChR) agonists has been a focus for treating cognitive deficits in diseases like Alzheimer's. kangaslab.com Early efforts in this area included the design of compounds like 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridine, highlighting the use of the pyrazine ring in targeting CNS receptors. kangaslab.com Additionally, dual-target ligands have been developed, such as those with affinity for both histamine (B1213489) H₃ and sigma-1 receptors, which are involved in pain modulation. nih.gov

Detailed Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by systematically modifying a molecule's structure to enhance its biological activity and selectivity. oncodesign-services.com

In the context of antifibrotic pyridine derivatives, SAR studies on 2-(pyridin-2-yl) pyrimidines revealed that the nature and position of substituents on the carbamoyl (B1232498) and nicotinate (B505614) portions significantly influenced their inhibitory activity against HSCs. nih.govmdpi.com

For the aminotriazole-based P2X₇ antagonists, SAR investigations guided the synthesis of analogs with improved potency and cross-species activity. nih.gov The specific arrangement of the dichlorophenyl group and the pyridin-3-ylmethylamine on the triazole core was found to be critical for high-affinity binding to the P2X₇ receptor. nih.gov

In the development of HBV capsid assembly modulators, SAR studies of 4-oxotetrahydropyrimidine derivatives showed that substitutions at specific positions on the core structure could dramatically alter antiviral potency. nih.gov For instance, a fluorine scan and positional analysis led to a derivative with a fourfold increase in potency (EC₅₀ of 0.52 μM) and low cytotoxicity. nih.gov These studies underscore the importance of systematic structural modifications to identify key features that govern a compound's interaction with its biological target. oncodesign-services.comnih.gov

Scientific Literature Lacks Focus on this compound Coordination Chemistry

A comprehensive review of available scientific literature reveals a significant gap in the research concerning the coordination chemistry and supramolecular assemblies of the specific compound this compound. Despite extensive investigation into the broader families of pyridine and pyrazine-based ligands, scholarly articles detailing the synthesis, characterization, and structural analysis of metal complexes involving this particular ligand are not present in publicly accessible databases.

Extensive searches for data on the ligand design principles, chelation modes, and the formation of discrete metal complexes or coordination polymers of this compound have failed to yield specific findings. Consequently, it is not possible to provide a detailed, evidence-based article on its coordination behavior with transition or main group metals, nor to describe the architectural diversity of any potential coordination polymers or metal-organic frameworks (MOFs).

While the field of coordination chemistry is rich with studies on analogous structures, such as those incorporating pyrazine-carboxamide or bis(pyridyl)pyrazine moieties, the unique structural arrangement of this compound—featuring a methylene (B1212753) bridge between the 3-position of the pyridine ring and the pyrazine ring—appears to be an underexplored area of research.

Therefore, the creation of an authoritative article as per the requested detailed outline is not feasible due to the absence of primary research and experimental data on this compound in the current body of scientific literature. Further experimental investigation would be required to elucidate the coordination properties of this compound.

Coordination Chemistry and Supramolecular Assemblies of 2 Pyridin 3 Ylmethyl Pyrazine

Formation and Architectural Diversity of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Three-Dimensional Frameworks

The inherent flexibility of the 2-(Pyridin-3-ylmethyl)pyrazine ligand, arising from the methylene (B1212753) bridge separating the pyridyl and pyrazinyl nitrogen donors, is a key feature in the assembly of diverse three-dimensional (3D) coordination frameworks. The rotational freedom around the -CH2- group permits the ligand to adopt a range of conformations, which in turn allows for the linkage of metal centers in various spatial arrangements, a critical aspect for the self-assembly of extended 3D networks.

The utilization of transition metals such as copper(II) and cobalt(II) also leads to the formation of 3D frameworks. With copper(II) halides, this compound and its derivatives can form complex 3D structures. In these, the copper centers are bridged by the organic ligand, and the coordination sphere of the copper(II) ion, often a distorted octahedron, is completed by coordination to the nitrogen donors of the ligand and halide anions. These halides can also function as bridging ligands, thereby increasing the dimensionality of the resulting framework.

The creation of these 3D architectures highlights the versatility of this compound and related pyrazine-pyridine ligands as fundamental components in the field of crystal engineering. Their capacity to bridge metal centers over considerable distances while retaining conformational flexibility enables the generation of porous or interpenetrated networks. These structures are of significant interest for potential applications in areas such as gas storage and catalysis. The ultimate supramolecular architecture is determined by the complex interplay between the coordination preferences of the metal ion and the conformational freedom of the ligand.

Spectroscopic and Structural Analysis of Metal Complexes and Frameworks

X-ray Diffraction of Metal-Ligand Coordination

For instance, in a silver(I) nitrate (B79036) complex with a related ligand, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, X-ray analysis revealed a four-coordinate silver(I) center. iucr.org The coordination sphere is described as a distorted trigonal-pyramidal geometry, with the silver atom bonded to a pyrazine (B50134) nitrogen, a pyridine (B92270) nitrogen, and two oxygen atoms from two different nitrate anions. iucr.org The ligands bridge the silver atoms to form zigzag chains, which are then linked by the nitrate anions to create a metal-organic framework (MOF). iucr.org

In complexes with other metals, such as copper(II), the coordination environment can vary. For example, in a 2D polymer formed with pyrazine and copper(II) chloride, the copper(II) ion adopts a square-pyramidal coordination geometry. bendola.com It is bonded to four nitrogen atoms from pyrazine ligands in the basal plane and a chloride ion in the apical position. bendola.com The Cu-N bond distances in related pyridylalkylamide copper(II) complexes have been observed to be in the range of 1.997 Å to 2.067 Å. bendola.com

The flexibility of the methylene linker in this compound allows for various coordination modes, including acting as a bridging ligand between two metal centers. This bridging can lead to the formation of polynuclear complexes and coordination polymers of one, two, or three dimensions. The specific conformation adopted by the ligand (e.g., anti or gauche) significantly influences the resulting architecture.

Table 1: Selected Crystallographic Data for a Related Silver(I) MOF

| Compound | Formula | Crystal System | Space Group | Coordination Geometry of Ag(I) | Reference |

|---|---|---|---|---|---|

| [Ag(C11H10N4O)(NO3)]n | C11H10AgN5O4 | Monoclinic | P21/c | Distorted trigonal-pyramidal (N2O2) | iucr.org |

Infrared and UV-Vis Spectroscopy of Coordination Compounds

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing coordination compounds of this compound.

Infrared Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal center. Upon complexation, the vibrational frequencies of the pyridine and pyrazine rings are expected to shift. For instance, the C=N and C=C stretching vibrations within the heterocyclic rings, typically observed in the 1625–1426 cm⁻¹ region for the free ligand, often shift to higher or lower frequencies in the metal complexes. mdpi.com These shifts are indicative of the electronic perturbations caused by the metal-ligand bond formation. In related pyrazine-amide complexes, the C=O stretching vibration of the amide group, seen around 1665-1678 cm⁻¹ in the free ligand, also shows a shift upon coordination to a metal ion. hilarispublisher.com The presence of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.